molecular formula C21H18N2O5 B12133018 dimethyl 5-{[(1E)-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate

dimethyl 5-{[(1E)-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate

Cat. No.: B12133018
M. Wt: 378.4 g/mol
InChI Key: QAMFEXZPUPIDPX-UHFFFAOYSA-N
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Description

Dimethyl 5-{[(1E)-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate is a complex organic compound with a unique structure that includes a pyrroloquinoline core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-{[(1E)-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydroxylamine, resulting in the formation of 5-substituted 8,8-dimethyl-8,9-dihydro-3H,7H-[1,2]oxazino[5,4,3-de]quinolin-3-ones . Another method involves the oxidation of various pyrrolo[3,2,1-ij]quinoline-1,2-diones with m-chloroperbenzoic acid to yield substituted 1,3-oxazino[5,4,3-ij]quinolin-1,3-diones .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-{[(1E)-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline and oxazine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Dimethyl 5-{[(1E)-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 5-{[(1E)-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Dimethyl 5-{[(1E)-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the potential for diverse biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H18N2O5

Molecular Weight

378.4 g/mol

IUPAC Name

dimethyl 5-[(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-ylidene)amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C21H18N2O5/c1-27-20(25)13-9-14(21(26)28-2)11-15(10-13)22-17-16-7-3-5-12-6-4-8-23(18(12)16)19(17)24/h3,5,7,9-11H,4,6,8H2,1-2H3

InChI Key

QAMFEXZPUPIDPX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)N=C2C3=CC=CC4=C3N(C2=O)CCC4)C(=O)OC

Origin of Product

United States

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